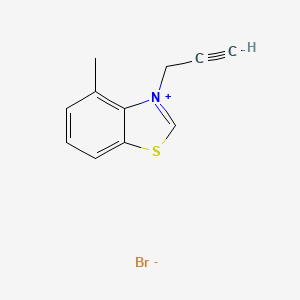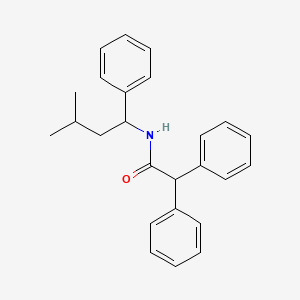
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a phenyl group, a butyl chain, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenylbutylamine with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if the compound has analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain perception pathways. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- N-(3-methyl-1-phenylbutyl)methanesulfonamide
- N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
380906-81-0 |
|---|---|
分子式 |
C25H27NO |
分子量 |
357.5 g/mol |
IUPAC名 |
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27NO/c1-19(2)18-23(20-12-6-3-7-13-20)26-25(27)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23-24H,18H2,1-2H3,(H,26,27) |
InChIキー |
RJUJQSRQYKNNCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


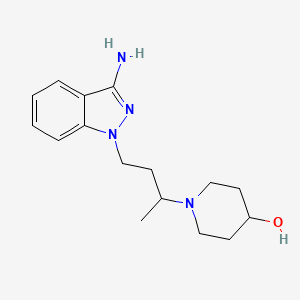
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

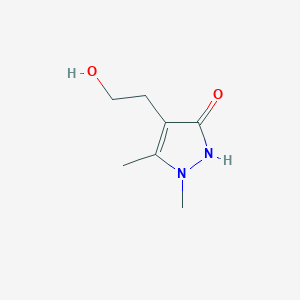
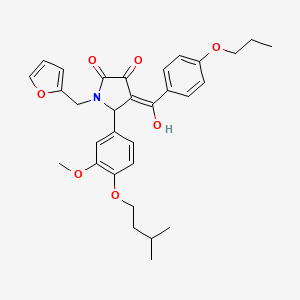
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
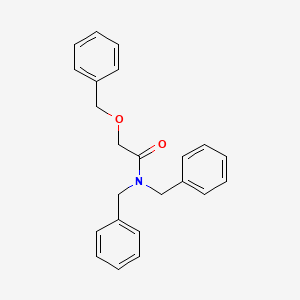
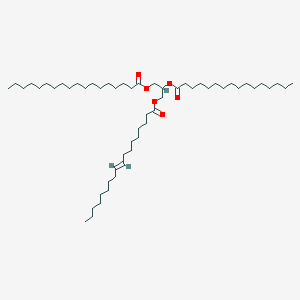
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
